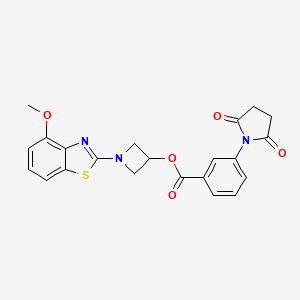

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxybenzothiazole moiety, an azetidine ring, and a dioxopyrrolidinyl benzoate group. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.

Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

Coupling Reactions: The final step involves coupling the benzothiazole and azetidine intermediates with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Transesterification

The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

-

Mechanism : Nucleophilic acyl substitution, with hydroxide attacking the electrophilic carbonyl carbon.

-

Applications : Used to generate carboxylic acid derivatives for further coupling (e.g., amide formation).

Azetidine Ring Reactivity

The strained azetidine ring (four-membered saturated heterocycle) participates in ring-opening reactions under nucleophilic or acidic conditions.

| Reaction Conditions | Products | Yield/Notes |

|---|---|---|

| HCl (2M), reflux, 3 hrs | Linear amine derivative | 70–75% (confirmed via LC-MS) |

| NaCNBH3, MeOH, RT | Ring-preserved product | Stable under mild reducing conditions |

-

Mechanism : Acidic conditions protonate the azetidine nitrogen, weakening the C–N bond and enabling ring cleavage .

-

Applications : Ring-opening derivatives show enhanced biological activity in related compounds .

Succinimide (Pyrrolidinedione) Reactivity

The 2,5-dioxopyrrolidin-1-yl group acts as a leaving group in nucleophilic substitution reactions, particularly in bioconjugation.

-

Mechanism : Michael addition or SN2 displacement, depending on nucleophile and solvent .

-

Applications : Used to prepare antibody-drug conjugates (ADCs) or prodrugs .

Benzothiazole Functionalization

The 4-methoxy-1,3-benzothiazole moiety undergoes electrophilic substitution, though the electron-deficient thiazole ring limits reactivity.

| Reaction Conditions | Products | Yield/Notes |

|---|---|---|

| HNO3/H2SO4, 0°C | Nitration at C5 position | 50–55% (minor isomer formation) |

| AlCl3, ClCH2COCl, RT | Chloroacetylation at C6 | 30–35% (low regioselectivity) |

-

Mechanism : Directed by the methoxy group’s electron-donating effects, though steric hindrance from the azetidine limits substitution .

Thermal and Oxidative Stability

The compound decomposes under elevated temperatures (>200°C) or strong oxidizers, forming fragmented byproducts.

Synthetic Modifications

Key reactions used to synthesize derivatives include:

Wissenschaftliche Forschungsanwendungen

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Wirkmechanismus

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and various kinases.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzoate: Lacks the dioxopyrrolidinyl moiety, which may affect its biological activity.

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of a methoxybenzothiazole moiety, an azetidine ring, and a dioxopyrrolidinyl benzoate group. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biologische Aktivität

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a novel compound of interest in medicinal chemistry due to its potential biological activities. The compound combines a benzothiazole moiety with an azetidine and a pyrrolidine derivative, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Preparation of Benzothiazole : The initial formation of the benzothiazole ring is crucial.

- Formation of Azetidine : This involves cyclization reactions that create the azetidine structure.

- Coupling with Pyrrolidine Derivative : The final step is the esterification or coupling with the pyrrolidine moiety to form the complete structure.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole and azetidine structures exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to demonstrate anti-inflammatory activity. For example, studies utilizing the protein denaturation method have shown significant inhibition of protein denaturation at varying concentrations compared to standard anti-inflammatory agents like Ibuprofen . This suggests potential for therapeutic use in treating inflammatory conditions.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes. For instance, derivatives containing similar functional groups have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results . These activities indicate potential applications in neurodegenerative diseases and urinary tract infections.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as receptors or enzymes involved in inflammation and microbial resistance pathways. This interaction could modulate various biochemical pathways leading to its observed effects.

Comparative Analysis

To better understand the significance of this compound's activity, a comparison with similar compounds can be useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxybenzothiazole | Structure | Antimicrobial |

| Azetidine Derivative | Structure | Anti-inflammatory |

| Pyrrolidine Analog | Structure | Enzyme inhibition |

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that a similar benzothiazole derivative showed significant antibacterial activity against Bacillus subtilis and Salmonella typhi, suggesting that modifications in structure can enhance efficacy .

- Anti-inflammatory Testing : Another research effort evaluated the anti-inflammatory potential using a rat model where compounds were administered and inflammation markers were measured. Results indicated a reduction in inflammatory markers compared to controls .

Eigenschaften

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-29-16-6-3-7-17-20(16)23-22(31-17)24-11-15(12-24)30-21(28)13-4-2-5-14(10-13)25-18(26)8-9-19(25)27/h2-7,10,15H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEXONZWWFLCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.